

Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(tert-butyl)-2-nitrobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **N-(tert-butyl)-2-nitrobenzamide**. The information presented is intended to support research and development activities where this compound is of interest. Due to the limited availability of experimentally verified public data, the spectroscopic values presented herein are predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(tert-butyl)-2-nitrobenzamide**. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	d	1H	Ar-H (ortho to NO ₂)
~ 7.6 - 7.8	m	2H	Ar-H
~ 7.4 - 7.6	m	1H	Ar-H
~ 6.0 - 6.5	br s	1H	N-H
1.48	s	9H	-C(CH ₃) ₃

Note: The aromatic protons' chemical shifts and multiplicities are estimations and may vary. The broadness of the N-H signal is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 165	C=O (Amide)
~ 147	C-NO ₂
~ 133	Ar-C
~ 131	Ar-CH
~ 130	Ar-CH
~ 129	Ar-C
~ 124	Ar-CH
52.5	-C(CH ₃) ₃
28.7	-C(CH ₃) ₃

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3340	Medium	N-H Stretch
~ 3080	Weak	Aromatic C-H Stretch
~ 2970	Medium	Aliphatic C-H Stretch
~ 1650	Strong	C=O Stretch (Amide I)
~ 1540	Strong	N-O Asymmetric Stretch (NO ₂)
~ 1520	Strong	N-H Bend (Amide II)
~ 1350	Strong	N-O Symmetric Stretch (NO ₂)

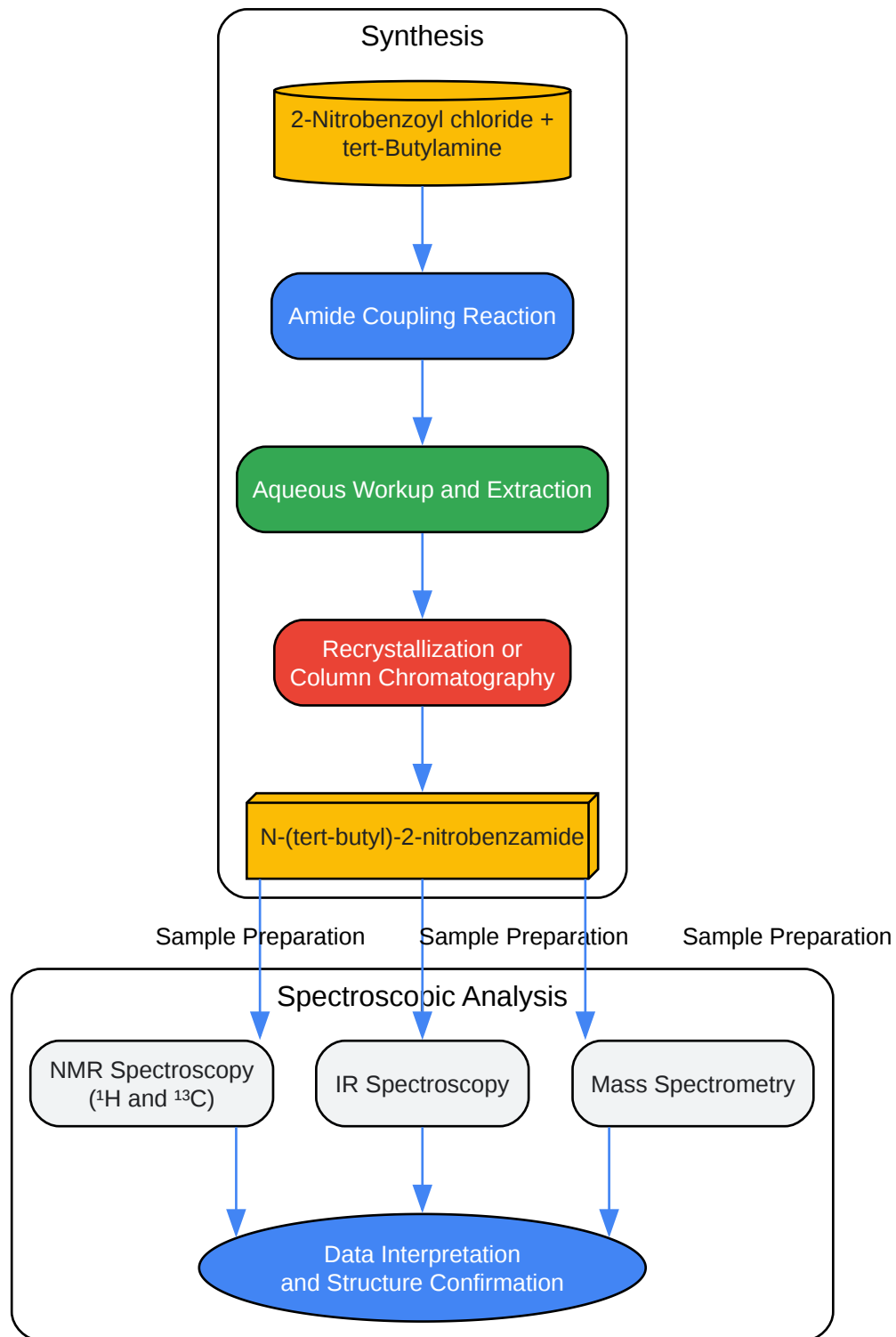
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
222	Moderate	[M] ⁺ (Molecular Ion)
207	Moderate	[M - CH ₃] ⁺
166	High	[M - C(CH ₃) ₃ + H] ⁺ (loss of tert-butyl)
150	High	[C ₇ H ₄ NO ₃] ⁺ (2-nitrobenzoyl cation)
120	Moderate	[C ₇ H ₄ O ₂] ⁺
57	High	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of **N-(tert-butyl)-2-nitrobenzamide** is outlined below.

General Workflow for Synthesis and Analysis

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Caption: Workflow for the synthesis and spectroscopic analysis of **N-(tert-butyl)-2-nitrobenzamide**.

Experimental Protocols

Synthesis of N-(tert-butyl)-2-nitrobenzamide

This protocol is adapted from standard procedures for the synthesis of N-substituted benzamides.

Materials:

- 2-Nitrobenzoyl chloride
- tert-Butylamine
- Triethylamine (or other suitable base)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

- Add the amine solution dropwise to the stirred solution of 2-nitrobenzoyl chloride at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **N-(tert-butyl)-2-nitrobenzamide** by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz (or higher) spectrometer.
- The sample should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

- The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be prepared as a potassium bromide (KBr) pellet or as a thin film from a volatile solvent.
- Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

- Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced via a direct insertion probe or gas chromatography inlet.
- Data is reported as the mass-to-charge ratio (m/z).
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2834635#spectroscopic-data-nmr-ir-mass-spec-of-n-tert-butyl-2-nitrobenzamide\]](https://www.benchchem.com/product/b2834635#spectroscopic-data-nmr-ir-mass-spec-of-n-tert-butyl-2-nitrobenzamide)

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